(4S)-4-butyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-butyl-L-glutamic acid is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Synthesis and Biopolymer Applications
Research has demonstrated that certain lactic acid bacteria, including strains of Lactobacillus plantarum, can produce glutamic acid, a close relative to (4S)-4-butyl-L-glutamic acid. These findings open pathways for developing functional foods enriched with glutamic acid and its derivatives, like γ-amino butyric acid (GABA), which have potential health benefits (Zareian et al., 2012).
Enantiospecific Synthesis and Receptor Agonism
The first enantiospecific synthesis of 3,4-dihydroxy-L-glutamic acid, a stereoisomer related to this compound, has been reported. This compound acts as an agonist of metabotropic glutamate receptors, which are crucial for brain function, demonstrating the compound's potential in neurological research and therapy (Dauban et al., 2000).
Role in Blood Coagulation and Disease
The post-translation modification of glutamic acid to 4-carboxyglutamate plays a significant role in blood coagulation, binding calcium ions necessary for this process. This modification is essential for understanding diseases like osteoporosis and atherosclerosis, offering insights into potential therapeutic targets (Shah & Khan, 2020).
Synthesis of Derivatives for Chemical and Biological Studies
Research on synthesizing new 4-substituted glutamic acid derivatives, including this compound analogs, has expanded the toolkit for studying neurotransmission, demonstrating these compounds' utility in designing new neurotransmitter receptor agonists or antagonists (Wehbe et al., 2004).
Enhanced Electrochemical Performance
L-glutamic acid, closely related to this compound, has been studied for its impact on the electrolyte of all-vanadium redox flow batteries. It significantly improves the thermal stability and electrochemical performance of the electrolyte, illustrating the compound's potential in energy storage applications (Liang et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2S,4S)-2-amino-4-butylpentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580536 |
Source
|
Record name | (4S)-4-Butyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14344-45-7 |
Source
|
Record name | (4S)-4-Butyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.